Lyngbyabellin B

Description

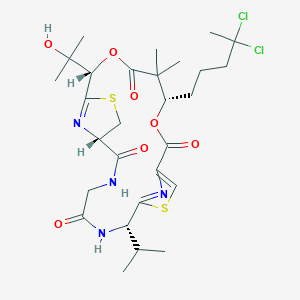

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40Cl2N4O7S2 |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

(1S,7S,14S,18S)-14-(4,4-dichloropentyl)-18-(2-hydroxypropan-2-yl)-15,15-dimethyl-7-propan-2-yl-13,17-dioxa-9,20-dithia-3,6,22,23-tetrazatricyclo[17.2.1.18,11]tricosa-8(23),10,19(22)-triene-2,5,12,16-tetrone |

InChI |

InChI=1S/C28H40Cl2N4O7S2/c1-14(2)19-22-33-16(13-42-22)24(37)40-17(9-8-10-28(7,29)30)26(3,4)25(38)41-20(27(5,6)39)23-32-15(12-43-23)21(36)31-11-18(35)34-19/h13-15,17,19-20,39H,8-12H2,1-7H3,(H,31,36)(H,34,35)/t15-,17+,19+,20-/m1/s1 |

InChI Key |

XZRCVAJXDSWDNB-DJABAAGCSA-N |

Isomeric SMILES |

CC(C)[C@H]1C2=NC(=CS2)C(=O)O[C@H](C(C(=O)O[C@H](C3=N[C@H](CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

Canonical SMILES |

CC(C)C1C2=NC(=CS2)C(=O)OC(C(C(=O)OC(C3=NC(CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

Synonyms |

lyngbyabellin B |

Origin of Product |

United States |

Advanced Structural Analysis

Mass Spectrometry (MS) Applications

High-resolution mass spectrometry, particularly Fast Atom Bombardment Mass Spectrometry (HRFABMS), played a crucial role in determining the molecular formula of Lyngbyabellin B as C28H40Cl2N4O7S2. acs.org The presence of two chlorine atoms was confirmed by the characteristic isotopic peak ratio observed in the mass spectrum. acs.org Mass spectrometry is also instrumental in identifying fragments of the molecule during structural elucidation, providing further evidence for the sequence and nature of the constituent amino acid and other residues.

Chiral Chromatography and Spectroscopic Data Comparison for Absolute Stereochemistry Determination

The absolute stereochemistry of this compound was established through a combination of chiral chromatography and comparison with related compounds. nih.govacs.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) analysis of the degradation products of this compound allowed for the determination of the stereoconfiguration of its constituent amino acids and other chiral centers. nih.govacs.org

Furthermore, the absolute configuration was ascertained by comparing its spectroscopic data with that of the well-characterized Lyngbyabellin A. nih.govacs.org This comparative approach is particularly useful for complex natural products where multiple stereocenters are present.

Comparative Structural Analysis within the Lyngbyabellin Class

The lyngbyabellin family is a diverse class of cyclic depsipeptides characterized by the presence of two thiazole (B1198619) rings and a distinctive chlorinated fatty acid moiety. nih.govnih.gov this compound is structurally related to Lyngbyabellin A, the first member of this class to be characterized. researchgate.net

Key structural differences distinguish this compound from other members of its class. For instance, in this compound, one of the thiazole units found in Lyngbyabellin A is replaced by a thiazoline (B8809763) ring. researchgate.netresearchgate.net Additionally, the isoleucine-derived unit in Lyngbyabellin A is substituted with a valine-derived moiety in this compound. researchgate.netresearchgate.net The placement of this thiazoline ring is also different, situated between the glycine (B1666218) residue and the α,β-dihydroxyisovaleric acid, rather than adjacent to the valine-derived unit as seen in other analogs. researchgate.netresearchgate.net These subtle yet significant structural modifications contribute to the diversity within the lyngbyabellin class and likely influence their biological activities.

Chemical Synthesis and Analogues of Lyngbyabellin B

Total Synthesis Strategies for Lyngbyabellin B

The retrosynthetic analysis for this compound involves disconnecting the macrocycle at the C18-C19 ester bond and the C8-N(C9) amide bond. This approach breaks the molecule down into three key fragments of roughly equal complexity:

Fragment A: A (2S,3S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid unit.

Fragment B: A dipeptide unit consisting of L-valine and L-threonine.

Fragment C: A seco-acid containing an L-valine-derived thiazole (B1198619) carboxylic acid and an α,β-dihydroxyisovaleric acid (Dhiv) residue.

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks. researchgate.net

Dichlorinated Acid Fragment (Fragment A): The synthesis of the (2S,3S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid fragment is a significant challenge due to the two adjacent stereocenters and the gem-dichloro group. The synthesis starts from a known chiral aldehyde, which undergoes an Evans aldol (B89426) reaction with a propionate-derived chiral oxazolidinone to establish the desired anti-stereochemistry at C2 and C3. The gem-dichloro moiety is introduced via the reaction of a terminal alkyne with copper(II) chloride.

Dipeptide Fragment (Fragment B): This fragment, N-Boc-L-valyl-L-threonine methyl ester, is prepared using standard peptide coupling techniques from commercially available protected amino acids, L-valine and L-threonine.

Thiazole-Containing Seco-Acid (Fragment C): This fragment is the most complex. Its synthesis starts with the preparation of the thiazole carboxylic acid derived from L-valine. This is then coupled with the α,β-dihydroxyisovaleric acid (Dhiv) unit. The thiazole ring itself is constructed from the corresponding amino acid, ensuring the correct stereochemistry is maintained. researchgate.net

A summary of the key fragments is presented below:

| Fragment | Description | Key Synthetic Features |

| Fragment A | (2S,3S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid | Evans aldol reaction for stereocontrol; Introduction of gem-dichloro group from an alkyne precursor. |

| Fragment B | N-Boc-L-Val-L-Thr-OMe | Standard peptide coupling methods. |

| Fragment C | (S)-2-((R)-1,2-dihydroxy-1-methylethyl)-4-carboxy-thiazole linked to L-Valine | Thiazole formation from L-valine; Coupling with dihydroxyisovaleric acid. |

Maintaining stereochemical integrity throughout the synthesis is paramount. Several stereocontrolled reactions are employed to construct the multiple chiral centers in this compound. researchgate.netmdpi.com

The Dichlorinated Acid: The crucial C2 and C3 stereocenters of the fatty acid chain are set using a highly diastereoselective boron enolate-mediated Evans aldol reaction. google.com This reaction, between a chiral N-propionyl oxazolidinone and a protected 5,5-dichloropentanal, reliably generates the desired (2S,3S) configuration.

The Thiazole Moieties: The chiral centers within the thiazole-containing amino acids are derived from natural L-amino acids (L-valine and L-threonine). A key step is the formation of the thiazole ring itself. This is often achieved through the reaction of a thioamide with an α-bromoketone (Hantzsch synthesis) or by the oxidation of a thiazolidine (B150603) precursor. For the synthesis of this compound, an oxidative dehydrogenation of the thiazolidine derived from L-valine using chemical manganese dioxide (CMD) was employed. This method proved effective in forming the aromatic thiazole ring without causing racemization of the adjacent chiral center. researchgate.net

The α,β-Dihydroxyisovaleric Acid (Dhiv): The stereocenters in this unit are established using Sharpless asymmetric dihydroxylation on a suitable alkene precursor, which allows for predictable and high levels of stereocontrol.

The culmination of the total synthesis is the closure of the 24-membered ring. This involves two distinct macrocyclization reactions: a macrolactonization (ester bond formation) and a macrolactamization (amide bond formation). The order and methodology for these ring closures are critical to the success of the synthesis. researchgate.net

In the Yokokawa and Shioiri synthesis of this compound, the linear precursor is assembled by first coupling the three major fragments. The macrocyclization strategy proceeds as follows:

Macrolactonization: The first ring closure is the formation of the ester bond between the hydroxyl group of the threonine residue (in Fragment B) and the carboxylic acid of the Dhiv unit (in Fragment C). This reaction is typically carried out under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A common method for this esterification is the Yamaguchi protocol, which uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid.

Macrolactamization: After the macrolactone is formed, the final amide bond is constructed between the C-terminal carboxylic acid of the dichlorinated fatty acid (Fragment A) and the N-terminal amine of the valine residue (in Fragment B). This macrolactamization is often the most challenging step. The synthesis of this compound employed diphenylphosphoryl azide (B81097) (DPPA) as the coupling reagent to facilitate this final ring closure, successfully yielding the bicyclic structure of the natural product. researchgate.net

| Cyclization Step | Bond Formed | Reagents Used (Example) |

| Macrolactonization | Ester | Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, DMAP) |

| Macrolactamization | Amide | Diphenylphosphoryl azide (DPPA) |

The synthesis of this compound is fraught with challenges that have spurred advancements in synthetic methodology. mdpi.com

Challenges:

Stereocontrol: The molecule contains numerous stereocenters, and their precise control is a major hurdle. The development and application of reliable asymmetric reactions like the Evans aldol and Sharpless dihydroxylation are crucial. google.com

Synthesis of Unusual Residues: The creation of the 7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid is non-trivial, requiring a multi-step sequence to install both the stereocenters and the dihalogenated terminus.

Thiazole Ring Formation: Thiazole rings can be sensitive to certain reaction conditions, and their synthesis must be carefully planned to avoid side reactions or racemization of adjacent stereocenters. researchgate.net

Macrocyclization: Forming large rings like the 24-membered macrocycle of this compound is entropically disfavored. High-dilution techniques and potent coupling reagents are necessary to achieve acceptable yields and avoid oligomerization. The regioselectivity of closing one of two possible rings (lactone vs. lactam) first is also a key strategic decision. researchgate.netmdpi.com

Advancements:

The successful total synthesis by Yokokawa and Shioiri was a significant advancement, confirming the absolute stereochemistry of the natural product. jst.go.jp

The work demonstrated the utility of specific reagents like chemical manganese dioxide for non-racemizing thiazole synthesis and DPPA for challenging macrolactamizations in a complex setting. researchgate.net

This and other related syntheses have refined the strategies for constructing complex depsipeptides, providing a roadmap for accessing other members of the lyngbyabellin family and their designed analogues.

Synthesis of this compound Analogues and Derivatives

A significant motivation for the total synthesis of this compound is to enable the creation of analogues and derivatives for biological evaluation. nih.gov Nature itself produces a variety of related compounds, such as Lyngbyabellins A, C, E, H, and J, which differ in aspects like the length of the fatty acid chain, the presence of a second chlorine atom, or the nature of the hydroxy acid unit. nih.govfrontiersin.org

Synthetic efforts have focused on creating analogues to probe the structure-activity relationship (SAR). For instance, the synthesis of 27-deoxylyngbyabellin A, which lacks one of the methyl groups on the fatty acid chain, has been reported. google.com The synthesis of such derivatives often follows the same convergent strategy developed for the natural product, but with modified starting materials for one of the key fragments. This modularity is a key advantage of the synthetic route. google.comnih.gov

Synthetic modifications are guided by comparing the biological activities of the natural analogues and rationally designed new structures. The goal is to identify the pharmacophore—the essential structural features required for biological activity—and to potentially develop more potent or selective compounds. nih.govmdpi.com

Key structural features that have been targeted for modification include:

The Dichlorinated Fatty Acid Chain: The length of the chain and the presence and position of the chlorine atoms are thought to be important for cytotoxicity. Analogues with modified chains can help determine their precise role.

The Macrocyclic Core: The size and flexibility of the 24-membered ring are critical. Studies on related compounds have shown that acyclic (ring-opened) versions are often significantly less cytotoxic, highlighting the importance of the cyclic structure for maintaining a bioactive conformation. nih.gov

The Thiazole Units: The thiazole rings are common features in many bioactive marine peptides and are often crucial for activity. Modifications to these rings can probe their role in target binding.

The Side Chain Residues: The specific amino acids and the dihydroxyisovaleric acid unit can be replaced with other natural or unnatural building blocks to explore the impact on activity. For example, Lyngbyabellin A and B differ only by a single methylene (B1212753) group in the fatty acid tail, yet show slight differences in cytotoxicity. frontiersin.org Lyngbyabellin E and H differ in the degree of hydroxylation of an isovaleric acid residue, which also modulates their activity against different cell lines. nih.gov

These systematic modifications, made possible through total synthesis, are essential for understanding how this compound exerts its potent biological effects and for potentially developing it or its derivatives into therapeutic leads.

Semisynthetic Routes and Chemical Diversification

While the total synthesis of complex natural products like this compound is a notable achievement, semisynthetic approaches offer a more direct route to generating a diverse range of analogues. This strategy involves the chemical modification of the natural product, which can be isolated in sufficient quantities from its source, the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). oregonstate.edu

The chemical structure of this compound, with its multiple functional groups, provides several handles for semisynthetic modification. These include the hydroxyl groups, the amide and ester bonds within the macrocycle, and the thiazoline (B8809763) ring. Selective chemical transformations at these sites can lead to a library of new compounds with potentially altered biological activities.

Although specific, detailed reports on the semisynthetic modification of this compound are not abundant in the public domain, the principles of chemical diversification have been applied to other complex cyanobacterial peptides. nih.gov These efforts often focus on improving potency, selectivity, or pharmacokinetic properties. For this compound, potential modifications could include:

Esterification or etherification of the free hydroxyl groups.

Modification of the dichlorinated fatty acid side chain , which is a distinctive feature of the lyngbyabellin family.

Alteration of the amino acid residues through peptide bond cleavage and subsequent coupling with non-natural amino acids, although this is a more synthetically demanding approach.

The total synthesis of lyngbyabellin A and B has been reported, and these synthetic routes are designed to be flexible, allowing for the introduction of structural modifications. mdpi.com This flexibility is key to producing analogues that are not readily accessible from the natural product. For example, the synthesis of lyngbyabellin M, an acyclic analogue of lyngbyabellin K, highlights how synthetic strategies can be adapted to create related structures. mdpi.com The synthesis of such analogues is crucial for exploring the structure-activity relationships within the lyngbyabellin family.

The natural diversity of the lyngbyabellins, with numerous analogues such as lyngbyabellin A, C, D, and others isolated from marine cyanobacteria, provides a natural library of compounds that informs synthetic diversification efforts. si.edufrontiersin.org For instance, this compound differs from lyngbyabellin A in the substitution of a valine-derived moiety for an isoleucine-derived unit and the replacement of a thiazole with a thiazoline ring. researchgate.net Studying the varied biological activities of these natural analogues helps to identify which parts of the molecule are most critical for its function, thereby guiding the design of new semisynthetic and synthetic analogues.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for the synthesis of complex molecules like this compound, where stereochemistry is crucial for biological activity. While a complete chemoenzymatic synthesis of this compound has not been reported, studies into the biosynthesis of related compounds have identified enzymes with potential applications in such a synthetic strategy.

A key structural feature of the lyngbyabellin family is the presence of thiazole or thiazoline rings, which are derived from cysteine. Research into the biosynthesis of lyngbyapeptin B, a related compound, has identified a novel enzyme, LynB7, which is a non-heme diiron oxygenase. nih.govacs.org This enzyme catalyzes the oxidative decarboxylation of a thiazoline carboxylic acid to form the final thiazole ring.

Enzymatic Step in Thiazole Formation:

| Enzyme | Substrate | Product | Cofactor | Source Organism |

| LynB7 | (4R)-2-methyl-2-thiazoline-4-carboxylic acid | 2-methylthiazole | Fe(II), O₂ | Moorea bouillonii |

Table 1: Characterization of the LynB7 enzyme involved in thiazole biosynthesis. nih.govacs.org

The in vitro characterization of LynB7 has shown that it can convert (4R)-2-methyl-2-thiazoline-4-carboxylic acid into 2-methylthiazole. nih.gov This enzymatic step could be harnessed in a chemoenzymatic route to install the thiazole moieties of lyngbyabellin analogues. The substrate specificity of LynB7 could also be explored to accept modified thiazoline precursors, leading to the creation of novel analogues with altered heterocyclic cores.

The broader biosynthetic pathways of cyanobacterial peptides involve a series of enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for assembling the peptide and polyketide portions of the molecule. hebmu.edu.cn Understanding the function and substrate tolerance of these enzymes is fundamental to their application in chemoenzymatic synthesis. For example, the modular nature of PKS and NRPS systems theoretically allows for the engineering of these enzymatic assembly lines to incorporate different building blocks, thereby generating new chemical structures.

While the direct application of these biosynthetic enzymes in a full chemoenzymatic synthesis of this compound is still a future prospect, the characterization of individual enzymes like LynB7 represents a significant step forward. nih.govresearchgate.net Such enzymes can be used as biocatalysts in combination with chemical synthesis to construct key building blocks or to perform specific modifications on synthetic intermediates, ultimately leading to a more efficient and stereoselective synthesis of this compound and its analogues.

Cellular and Molecular Biological Activities of Lyngbyabellin B

Modulation of Cytoskeletal Dynamics

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and ensuring the proper segregation of chromosomes during cell division. Lyngbyabellin B exerts its potent biological effects by directly targeting and disrupting this essential cellular machinery, specifically the actin microfilaments.

This compound is a potent disruptor of the cellular microfilament network. nih.govresearchgate.netresearchgate.net Like its analogue lyngbyabellin A, it acts as an actin-disrupting agent, leading to the depolymerization of actin filaments. nih.govresearchgate.netmdpi.com This disruption of the actin cytoskeleton results in a loss of the intricate microfilament network within cells. researchgate.netresearchgate.net The interference with this network compromises cellular structural integrity and motility. Studies have shown that exposure to lyngbyabellins leads to a noticeable loss of the microfilament network, which is a key factor in their cytotoxic mechanism. researchgate.net This activity is a characteristic feature of the lyngbyabellin family of compounds. researchgate.net

The disruption of microfilament networks by this compound is a direct consequence of its effects on actin polymerization dynamics. researchgate.net Actin polymerization is the process by which globular actin (G-actin) monomers assemble into filamentous actin (F-actin), a fundamental component of the cytoskeleton. This compound and its analogs have been shown to possess strong activity related to the polymerization of actin. researchgate.net While the precise molecular interactions are complex, the outcome is an interference with the dynamic equilibrium between G-actin and F-actin, leading to a net depolymerization or destabilization of the filaments. researchgate.net This impairment of processes like cell division and migration is a direct result of this actin-depolymerizing activity. researchgate.net

Cell Cycle Regulation and Apoptotic Induction

By disrupting the actin cytoskeleton, this compound triggers a cascade of events that halt the cell division cycle and ultimately lead to programmed cell death, or apoptosis.

A primary consequence of microfilament network disruption by this compound is the induction of cell cycle arrest, particularly during the G2/M phase. nih.gov The actin cytoskeleton plays a critical role in the formation of the contractile ring during cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. By causing actin depolymerization, this compound inhibits cytokinesis. researchgate.net This failure of cytokinesis leads to the formation of abnormal, binucleated cells, as the cell is unable to complete division following mitosis. nih.govmdpi.comresearchgate.net This arrest at the cytokinesis phase is a hallmark of actin-disrupting agents. researchgate.netresearchgate.net Specifically, this compound has been described to induce an arrest in the G2/M phase in a human Burkitt lymphoma cell line, which is accompanied by an increase in binucleated cells. nih.gov

The sustained arrest of the cell cycle and the inability to complete cell division trigger intrinsic cellular pathways that lead to apoptosis. The disruption of cytokinesis and the resulting formation of binucleated cells are cellular stress signals that can initiate the apoptotic cascade. nih.govmdpi.comresearchgate.net Consequently, cells treated with this compound undergo programmed cell death. nih.govresearchgate.netmdpi.com The induction of apoptosis is a key component of the compound's cytotoxic and antiproliferative effects. researchgate.netresearchgate.net While the precise signaling pathways are still under investigation, it is understood that the inability of the cell to pass critical checkpoints due to cytoskeletal damage is a primary trigger for apoptosis.

Antiproliferative Effects on In Vitro Cellular Models

This compound exhibits potent antiproliferative activity against a variety of cancer cell lines in vitro, a direct reflection of its ability to disrupt the cytoskeleton and induce apoptosis. It has demonstrated cytotoxicity against several human cancer cell lines, including HT29 (colon carcinoma) and HeLa (cervical cancer). nih.govresearchgate.net Although it is considered slightly less cytotoxic than its counterpart, lyngbyabellin A, it still displays significant activity. nih.govresearchgate.net The antiproliferative effects are observed at low concentrations, highlighting the potency of this marine-derived compound. nih.gov

The table below summarizes the in vitro antiproliferative activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Activity Range |

| HT29 | Colon Carcinoma | 0.1–1.1 µM nih.govmdpi.com |

| HeLa | Cervical Cancer | 0.1–1.1 µM nih.govmdpi.com |

| CA46 | Burkitt's Lymphoma | 0.1–1.1 µM nih.govmdpi.com |

| PtK2 | Potoroo Kidney | 0.1–1.1 µM nih.govmdpi.com |

Effects on Neuroblastoma Cell Lines

In addition to its effects on carcinoma cell lines, this compound has been investigated for its activity against neuroblastoma cell lines. Studies have shown that this compound exhibits cytotoxic effects against Neuro-2a (Neuro-2a) mouse neuroblastoma cells. mdpi.comuobasrah.edu.iq The cytotoxic activity of lyngbyabellins in these cells is also linked to the disruption of the actin cytoskeleton. mdpi.com

Antimicrobial Activities in Model Systems

Antifungal Effects (e.g., Candida albicans in in vitro assays)

This compound has demonstrated potent antifungal activity, particularly against the opportunistic human pathogen Candida albicans. researchgate.netnih.govcapes.gov.br In vitro assays have confirmed its ability to inhibit the growth of this fungus. nih.govcapes.gov.br This antifungal property adds to the spectrum of biological activities exhibited by this marine natural product.

Antiplasmodial Effects (e.g., Plasmodium falciparum in in vitro assays)

This compound belongs to the lyngbyabellin family of compounds, which have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comnih.govresearchgate.net While specific data for this compound's direct antiplasmodial effects are part of the broader research on the lyngbyabellin class, the general understanding is that the cytotoxicity of these compounds is a significant factor in their observed antiplasmodial activity. mdpi.com The disruption of the actin cytoskeleton is a proposed mechanism that could affect both the parasite and the host red blood cells. mdpi.com

Antifouling Activity in Model Systems

The lyngbyabellin class of compounds, which includes this compound, has been studied for its potential as an antifouling agent. mdpi.comnih.govresearchgate.net Antifouling refers to the prevention of the settlement and growth of marine organisms on submerged surfaces. Research on related lyngbyabellins has shown activity against the settlement of barnacle larvae, such as Amphibalanus amphitrite. mdpi.com This suggests that this compound may also possess properties that deter the attachment of fouling organisms.

Investigation of Molecular Targets and Signaling Pathways (beyond actin)

The primary molecular target of lyngbyabellins, including this compound, is understood to be actin. mdpi.commdpi.com By disrupting the cellular microfilament network, these compounds interfere with fundamental cellular processes such as cell division, leading to apoptosis. mdpi.com Some studies have noted that this disruption can result in the formation of binucleated cells. nih.gov While actin is the most well-documented target, further research is needed to fully elucidate other potential molecular targets and the specific signaling pathways that are modulated by this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lyngbyabellin A |

| Lyngbyabellin C |

| Lyngbyabellin D |

| Lyngbyabellin E |

| Lyngbyabellin F |

| Lyngbyabellin G |

| Lyngbyabellin H |

| Lyngbyabellin I |

| Lyngbyabellin J |

| 27-deoxylyngbyabellin A |

| Homohydroxydolabellin |

Structure Activity Relationship Sar Studies of Lyngbyabellin B and Analogues

Impact of Cyclic versus Acyclic Architectures on Biological Activity

The macrocyclic structure of lyngbyabellin B is a significant determinant of its cytotoxic potency. Research consistently demonstrates that cyclic lyngbyabellins are generally more cytotoxic than their acyclic counterparts. nih.govresearchgate.netnih.gov This suggests that the constrained conformation imposed by the cyclic structure is crucial for effective interaction with its biological targets. For instance, the cyclic nature of lyngbyabellin H, which shares a similar core structure with this compound, contributes to its high cytotoxicity. nih.gov

Conversely, acyclic lyngbyabellins have shown prominence in other biological activities, such as antifouling. nih.govresearchgate.net Studies indicate that the flexibility of the acyclic structure may facilitate interactions with different targets than those involved in cytotoxicity. semanticscholar.org For example, in antifouling assays against barnacle larvae, acyclic analogues were found to be more effective, suggesting that a less rigid structure is advantageous for this particular activity. semanticscholar.org This highlights a divergence in the structural requirements for cytotoxicity versus other bioactivities like antifouling.

Role of Side Chains and Specific Substituents in Bioactivity

The side chains and specific substituents appended to the lyngbyabellin core play a critical role in modulating its biological activity. The presence of a side chain generally enhances the cytotoxicity of cyclic lyngbyabellins. nih.govresearchgate.netnih.gov This is exemplified by the higher activity of lyngbyabellin E and H, which possess elaborated side chains, against H460 human lung tumor cells. researchgate.net The nature of the amino acid residues within the structure also has a notable impact. For instance, the replacement of an isoleucine-derived unit in lyngbyabellin A with a valine-derived moiety in this compound results in a slight decrease in cytotoxicity against KB and LoVo cells. researchgate.netmdpi.comresearchgate.net

In contrast, for antifouling activity, the presence of a side chain appears to slightly decrease the potency of acyclic lyngbyabellins. nih.govresearchgate.netresearchgate.net This further underscores the distinct SAR for different biological endpoints. Modifications to the fatty acid chain, a common feature in this class of compounds, also influence bioactivity. theses.cz The length, branching, and substitution of this aliphatic chain are known to affect a broad range of biological actions, likely through interactions with cell membranes or specific protein targets. theses.cz

Influence of Thiazole (B1198619) and Thiazoline (B8809763) Moieties on Pharmacological Profiles

The heterocyclic thiazole and thiazoline rings are hallmark features of the lyngbyabellins and are crucial to their pharmacological profiles. This compound is distinguished from lyngbyabellin A by the replacement of one of its two thiazole rings with a thiazoline ring. researchgate.netmdpi.comresearchgate.net This structural alteration contributes to the observed differences in their biological activities, with this compound showing slightly weaker cytotoxicity. researchgate.netmdpi.comresearchgate.net

Effects of Chlorination and Other Halogenation Patterns on Biological Activity

Halogenation, particularly chlorination, is a recurring structural motif in the lyngbyabellin family and significantly impacts their biological activity. This compound, like its congener lyngbyabellin A, features a dichlorinated fatty acid residue, specifically a 7,7-dichloro-3-acyloxy-2,2-dimethyloctanoic acid moiety. frontiersin.org This gem-dichloro group is an unusual and important feature contributing to the compound's cytotoxicity.

The presence and pattern of chlorination can dramatically influence potency. For example, lyngbyabellin J contains a gem-dichloro moiety as part of a 7,7-dichloro-3-acyloxy-2-methyloctanoate residue and exhibits cytotoxicity. mdpi.com Other lyngbyabellins, such as the linear lyngbyabellin F and I, are also dichlorinated and show cytotoxicity against human lung tumor and neuro-2a mouse neuroblastoma cells. mdpi.com The number of chlorine atoms appears to be a factor, with some studies suggesting that it favors the cytotoxicity of lyngbyabellins. mdpi.com The mechanism of halogenation itself is a complex enzymatic process, and its prevalence in marine natural products highlights its evolutionary advantage in chemical defense. theses.cz

Stereochemical Contributions to Activity Profiles

The stereochemistry of the various chiral centers within the this compound molecule is critical for its defined three-dimensional structure and, consequently, its biological activity. While the specific absolute configuration of all stereocenters in this compound has been proposed based on degradation and spectroscopic analysis, the general importance of stereochemistry is well-established within this class of compounds. nih.govnih.gov

For instance, 7-epi-lyngbyabellin L is a stereoisomer of lyngbyabellin L at the C-7 position, and this single change in stereochemistry is expected to alter its biological profile. frontiersin.org The precise spatial arrangement of the various functional groups, including the side chains, hydroxyl groups, and heterocyclic rings, is essential for optimal interaction with the molecular target. Any deviation from the natural stereoconfiguration can lead to a significant loss of activity, as the "lock-and-key" fit with the target is disrupted. The non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathways that produce these molecules exert strict stereochemical control, underscoring the biological importance of a precise 3D architecture. theses.cz

Rational Design Strategies Based on SAR Data

The wealth of SAR data generated for this compound and its analogues provides a solid foundation for the rational design of novel, more potent, and selective therapeutic agents. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create simplified or optimized analogues.

Key strategies emerging from SAR studies include:

Macrocycle Optimization: Maintaining the cyclic core appears essential for high cytotoxicity. The size and flexibility of the ring can be tuned to improve target binding and pharmacokinetic properties.

Side-Chain Engineering: The side chains can be modified to enhance potency or to introduce new functionalities. For example, attaching targeting moieties to the side chain could lead to tumor-specific drug delivery.

Heterocyclic Ring Variation: The thiazole and thiazoline rings can be replaced with other bioisosteres to explore new interactions with the target and potentially improve metabolic stability.

Halogenation Manipulation: The strategic placement and number of halogen atoms can be varied to fine-tune the electronic properties and binding affinity of the molecule.

Stereochemical Control: Total synthesis allows for the creation of stereoisomers to probe the optimal 3D conformation for activity and to potentially reduce off-target effects.

By integrating these strategies, it is possible to develop new lyngbyabellin-based compounds with improved therapeutic indices, overcoming some of the limitations of the natural product.

Perspectives and Future Research Directions

Advancements in Biotechnological Production and Sustainable Sourcing

The natural sourcing of Lyngbyabellin B from marine cyanobacteria presents significant challenges due to low yields and the difficulties associated with large-scale cultivation of the source organisms. nih.gov This limitation necessitates a shift towards more reliable and scalable production methods.

Future research is focused on elucidating and engineering the biosynthetic pathway of this compound. It is a hybrid natural product synthesized by a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex. oup.comrsc.org Genomic analyses have identified the biosynthetic gene clusters responsible for related compounds like lyngbyabellin A, revealing the specific enzymatic domains involved. rsc.org For instance, the pathway is initiated by an acyl-ACP synthetase (LynA) that activates hexanoic acid, which is then halogenated by a halogenase (LynB) to create the gem-dichloro group. rsc.org

A primary goal is the heterologous expression of the complete this compound biosynthetic gene cluster in a more tractable host organism, such as E. coli or a fast-growing cyanobacterial strain. rsc.orgresearchgate.net This would enable controlled, large-scale production, overcoming the reliance on natural collection and ensuring a sustainable supply for preclinical studies and the development of derivatives. nih.gov

Development of Novel this compound Derivatives for Enhanced Biological Activity

The native structure of this compound serves as a scaffold for the semi-synthesis and total synthesis of novel derivatives. researchgate.net The goal of this research is to conduct structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its bioactivity and to develop new analogues with improved potency, selectivity, and pharmacological properties. nih.govmdpi.com

Studies on the lyngbyabellin family have already provided initial insights. For example, cyclic lyngbyabellins with a side chain tend to be the most cytotoxic. nih.govresearchgate.net The dichlorinated fatty acid unit and the thiazole (B1198619) rings are also considered crucial for its bioactivity. mdpi.com Total synthesis allows for systematic modifications at these key positions. By creating a library of derivatives—for instance, by altering the amino acid residues, modifying the fatty acid chain, or replacing the thiazole rings—researchers can map the structural requirements for its mechanism of action.

Table 1: Cytotoxicity of Selected Lyngbyabellin Analogues

| Compound | Target Cell Line(s) | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| Lyngbyabellin A | KB, LoVo | 0.03 µg/mL (KB), 0.5 µg/mL (LoVo) | mdpi.com |

| This compound | KB, LoVo | 0.15 µM (KB), 1.22 µM (LoVo) | frontiersin.org |

| Lyngbyabellins E-I | NCI-H460, Neuro-2a | 0.2 - 4.8 µM | researchgate.net |

| Lyngbyabellin N | HCT116 | 40.9 nM | mdpi.com |

Deepening Understanding of Molecular Mechanisms via Advanced Omics Technologies

While the primary mechanism of action for the lyngbyabellin class is the disruption of actin microfilaments, a deeper understanding is required. researchgate.netnih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and the appearance of binucleated cells, ultimately triggering apoptosis. mdpi.com

Advanced "omics" technologies are critical for uncovering the finer details of this process.

Genomics: The sequencing of cyanobacterial genomes has been fundamental to identifying the PKS/NRPS gene clusters that produce lyngbyabellins. rsc.orgresearchgate.net This allows researchers to understand how the compound is assembled and provides the genetic blueprint for biotechnological production. nih.govacs.org

Proteomics: By analyzing changes in the proteome of cells treated with this compound, researchers can identify downstream protein expression changes and signaling pathways affected by actin disruption.

These technologies will allow for a comprehensive systems-level understanding of this compound's mode of action, potentially revealing new molecular targets and mechanisms of resistance.

Exploration of Additional Bioactivity Spectra and Preclinical Therapeutic Applications

Initial research has focused on the potent cytotoxicity of this compound against various cancer cell lines, such as human nasopharyngeal carcinoma (KB) and colon adenocarcinoma (LoVo) cells. frontiersin.orgnih.gov However, its biological activity is not limited to anticancer effects.

Recent studies have expanded the known bioactivity profile of the lyngbyabellin family to include:

Antifungal Activity: this compound has demonstrated potent toxicity against the fungus Candida albicans. researchgate.net

Antimalarial and Antifouling Activity: The lyngbyabellin class of compounds has also been reported to possess antiplasmodial and antifouling properties. nih.gov

Toxicity to Brine Shrimp: It is a known brine shrimp toxin, an activity often used as a preliminary screen for general cytotoxicity. researchgate.netnih.gov

Future preclinical research should systematically screen this compound and its novel derivatives against a wider range of therapeutic targets, including different types of cancer, drug-resistant microbial strains, and parasites. This exploration could uncover new and unexpected therapeutic applications for this class of compounds.

Table 2: Spectrum of Bioactivities for this compound

| Bioactivity | Target/Assay | Observation | Reference |

|---|---|---|---|

| Cytotoxicity | KB and LoVo cell lines | Inhibits cell proliferation. | frontiersin.orgnih.gov |

| Antifungal | Candida albicans | Exhibits potent toxicity. | researchgate.net |

| General Toxicity | Brine shrimp lethality assay | Toxic with an LD₅₀ value of 3 µg/mL. | researchgate.net |

| Antimalarial | Plasmodium falciparum | Activity reported for the lyngbyabellin class. | nih.gov |

Computational Chemistry and Molecular Modeling for Target Identification and Rational Compound Design

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and development. kallipos.gr Although specific molecular modeling studies on this compound are not yet widely published, these methods were used to support the structural elucidation of the closely related Lyngbyabellin A. nih.gov

Future research will likely apply these techniques to:

Target Interaction Modeling: Using molecular dynamics simulations and docking studies to model the interaction between this compound and its primary target, actin. This can elucidate the precise binding site and the conformational changes that lead to microfilament disruption.

Rational Drug Design: Once the key structural features for bioactivity are understood from SAR studies (Section 7.2) and target interaction models, computational methods can be used to design new derivatives in silico. This rational design approach allows researchers to predict the binding affinity and potential activity of novel compounds before undertaking their costly and time-consuming chemical synthesis.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues, helping to prioritize candidates with more favorable drug-like characteristics for further development.

By integrating computational approaches with experimental work, the process of developing this compound from a natural product lead into a potential therapeutic agent can be made significantly more efficient and targeted.

Q & A

Q. Methodological Recommendation :

- Use orthogonal techniques (e.g., 2D-NMR, high-resolution MS) to validate spectral assignments.

- Cross-reference genomic data (e.g., P450 monooxygenase gene clusters) to infer biosynthetic pathways .

What bioactivities have been preliminarily associated with this compound, and how are these assays designed?

Basic Research Focus

Initial studies report cytotoxic and antifungal properties. Assays often involve cell viability tests (e.g., MTT assays on cancer cell lines) and antimicrobial susceptibility profiling.

Q. Methodological Recommendation :

- Standardize positive/negative controls (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity).

- Replicate experiments across biological triplicates to account for batch variability in cyanobacterial extracts .

How do researchers address contradictions in this compound’s reported spectral data across studies?

Advanced Research Focus

Discrepancies in NMR or MS data may arise from differences in extraction protocols, solvent systems, or microbial strains. For instance, M. producens cultures under varying lab conditions show inconsistent metabolite production .

Q. Methodological Recommendation :

- Document all experimental parameters (e.g., culture media, extraction solvents, chromatography gradients).

- Use collaborative databases (e.g., GNPS) to compare spectral libraries and validate findings .

What experimental strategies are employed to elucidate the unresolved biosynthesis pathway of this compound?

Advanced Research Focus

The biosynthetic pathway remains uncharacterized, though genomic analyses suggest involvement of modular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) clusters. A putative P450 monooxygenase may mediate oxidation steps, analogous to lyngbyabellin A .

Q. Methodological Recommendation :

- Conduct heterologous expression of candidate gene clusters in model hosts (e.g., E. coli or S. cerevisiae).

- Employ stable isotope labeling to trace precursor incorporation .

How can researchers optimize laboratory conditions to enhance this compound yield for functional studies?

Advanced Research Focus

Low natural abundance and lab production challenges necessitate optimization of cyanobacterial culture conditions (e.g., light intensity, nutrient stress) or synthetic biosynthesis.

Q. Methodological Recommendation :

- Design factorial experiments to test variables (e.g., nitrogen limitation, salinity gradients).

- Use metabolomic profiling to monitor real-time metabolite production .

What statistical frameworks are used to validate hypotheses about this compound’s structure-activity relationships?

Advanced Research Focus

Structure-activity relationship (SAR) studies require multivariate analysis to correlate structural motifs (e.g., halogenation sites) with bioactivity.

Q. Methodological Recommendation :

- Apply machine learning models (e.g., partial least squares regression) to identify predictive chemical descriptors.

- Validate models with synthetic analogs and in vitro/in vivo assays .

How should researchers design experiments to minimize ethical and reproducibility concerns in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.